molecular formula C12H8IN3O4 B11534883 3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B11534883
M. Wt: 385.11 g/mol
InChI Key: OCQAUBCMRVCEMD-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. It belongs to the class of hydrazide derivatives, which are often explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 5-nitrofurfural. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction. The general reaction scheme is as follows:

  • Dissolve 3-iodobenzohydrazide in methanol.
  • Add 5-nitrofurfural and a few drops of glacial acetic acid.
  • Reflux the mixture for 4-6 hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold methanol and dry it under vacuum.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve using more efficient catalysts, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The iodine atom can be substituted by other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can replace the iodine atom under conditions such as heating or using a catalyst.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Depending on the nucleophile, products can vary widely, including thiol-substituted or amine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

Medicine

In medicinal research, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is explored for its potential anticancer properties. Studies have indicated that it can inhibit the growth of certain cancer cell lines.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific functional groups.

Mechanism of Action

The mechanism by which 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide exerts its effects involves interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) under biological conditions, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to cell death. In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
  • 3-iodo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
  • 3-iodo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 3-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is unique due to its specific nitrofuran moiety, which imparts distinct biological activities. The presence of the iodine atom also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

This compound’s unique combination of functional groups makes it a valuable candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C12H8IN3O4

Molecular Weight

385.11 g/mol

IUPAC Name

3-iodo-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8IN3O4/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+

InChI Key

OCQAUBCMRVCEMD-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.